(3S,4R)-4-Ethoxy-3-methylpiperidine
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Overview
Description
(3S,4R)-4-Ethoxy-3-methylpiperidine is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The (3S,4R) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Ethoxy-3-methylpiperidine can be achieved through various methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. Another method includes the use of lipase-mediated resolution protocols, which have been shown to provide high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Ethoxy-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S,4R)-4-Ethoxy-3-methylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Ethoxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Ethyl-4-methylpiperidine: Similar in structure but with an ethyl group instead of an ethoxy group.
(3S,4R)-4-Methoxy-3-methylpiperidine: Similar but with a methoxy group instead of an ethoxy group.
(3S,4R)-4-Phenoxy-3-methylpiperidine: Similar but with a phenoxy group instead of an ethoxy group.
Uniqueness
(3S,4R)-4-Ethoxy-3-methylpiperidine is unique due to its specific stereochemistry and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3S,4R)-4-ethoxy-3-methylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
XXSOISDKFTYTJR-JGVFFNPUSA-N |
Isomeric SMILES |
CCO[C@@H]1CCNC[C@@H]1C |
Canonical SMILES |
CCOC1CCNCC1C |
Origin of Product |
United States |
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